molecular formula C7H6N2O B1355149 5-Methoxypyridine-2-carbonitrile CAS No. 89809-63-2

5-Methoxypyridine-2-carbonitrile

Cat. No. B1355149
Key on ui cas rn: 89809-63-2
M. Wt: 134.14 g/mol
InChI Key: XUGRSPXJFBZQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660753B2

Procedure details

A solution of 2-cyano-5-fluoropyridine (0.65 g, 5.3 mmol) in sodium methoxide (1.83 mL of 25% wt. solution in methanol, 7.95 mmol) was stirred at 0° C. for 1.5 hours and 2 hours at ambient temperature. The reaction was then diluted with ethyl acetate and washed with water and brine. Removal of the solvent in vacuo afforded 304 mg (43%) of 2-cyano-5-methoxypyridine.
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](F)=[CH:5][N:4]=1)#[N:2].[CH3:10][O-:11].[Na+]>C(OCC)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:11][CH3:10])=[CH:5][N:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)F
Name
sodium methoxide
Quantity
1.83 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.